Roflumilast is classified under the category of phosphodiesterase inhibitors, specifically targeting phosphodiesterase type 4. This classification is significant as phosphodiesterase inhibitors play a crucial role in increasing intracellular cyclic adenosine monophosphate levels, leading to reduced inflammation and improved respiratory function. The compound's synthesis and development have been documented in various patents and scientific literature, indicating its potential therapeutic applications .
The synthesis of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast involves several steps that utilize specific reagents and conditions to achieve the desired product.
The molecular structure of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast can be described by its functional groups and spatial arrangement.
The chemical reactions involving 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast primarily focus on its interaction with phosphodiesterase type 4.
The mechanism of action for 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast involves several biochemical pathways.
Understanding the physical and chemical properties of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is essential for evaluating its stability and reactivity.
The primary application of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast lies in pharmacology.
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast (CAS: 162401-43-6) is a benzamide derivative serving as a stereochemically defined process-related impurity in Roflumilast (CAS: 162401-32-3) synthesis. Its core structure comprises a 3,5-dichloro-4-aminopyridine moiety linked via an amide bond to a multisubstituted benzene ring featuring alkoxy modifications. Key structural characteristics include:
Synthetic pathways involve sequential etherification and amidation. The preferred route starts with 3-fluoro-4-hydroxybenzaldehyde, undergoing nucleophilic substitution with cyclopropylmethyl bromide under basic conditions (K₂CO₃/DMF), followed by difluoromethylation using sodium chlorite in acidic medium. The resulting aldehyde is oxidized to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS: 162401-62-9), which is subsequently coupled with 3,5-dichloro-4-aminopyridine via carbodiimide-mediated amidation [6].
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
Systematic IUPAC Name | 4-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide |
Empirical Formula | C₁₇H₁₄Cl₂F₂N₂O₃ |
Molecular Weight (g/mol) | 403.207 |
XLogP | 4.84 |
Topological Polar Surface Area | 63.7 Ų |
Heavy Atom Count | 24 |
The molecule lacks chiral centers but exhibits conformational isomerism due to:
Table 2: Experimental Physicochemical Parameters
Property | Value | Conditions |
---|---|---|
Melting Point | Not Determined (decomposes) | -- |
Boiling Point | 430.6 ± 45.0 °C (Predicted) | At 760 mmHg |
Flash Point | 214.2 ± 28.7 °C (Predicted) | -- |
Density | 1.5 ± 0.1 g/cm³ (Predicted) | At 20°C |
Solubility in DMSO | >20 mg/mL | 25°C |
Experimental data indicates decomposition before melting under standard conditions. Solubility profiling reveals:
Nuclear Magnetic Resonance (NMR)¹H NMR (DMSO-d₆, 400 MHz):
Key features include the characteristic triplet for the difluoromethoxy proton at δ 7.30 (J~72 Hz) and the cyclopropyl methylene doublet at δ 4.14. The 3,5-dichloropyridine ring exhibits a single peak due to molecular symmetry [4].
Infrared Spectroscopy (FT-IR)Table 3: Characteristic FT-IR Absorption Bands
Band (cm⁻¹) | Assignment |
---|---|
3320 | N-H stretch (secondary amide) |
3089 | Aromatic C-H stretch |
2965 | Aliphatic C-H stretch |
1672 | C=O stretch (amide I) |
1584 | N-H bend (amide II) |
1540 | Aromatic C=C stretch |
1245, 1108 | Asymmetric C-O-C stretch (ethers) |
1029 | C-F stretch (difluoromethyl) |
The spectrum confirms the amide linkage through the diagnostic 1672 cm⁻¹ (C=O) and 1584 cm⁻¹ (N-H bend) bands. Ether functionalities show strong absorptions at 1245–1108 cm⁻¹, while the C-F stretch appears as a distinct peak at 1029 cm⁻¹ [4].
Mass Spectrometry
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